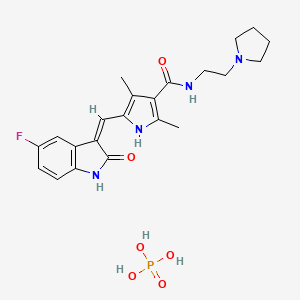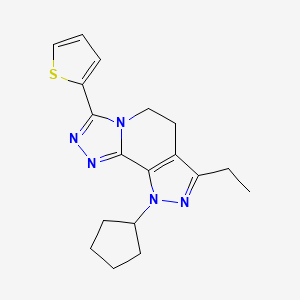
Trimethyl orthobenzoate
概要
説明
Trimethyl orthobenzoate is an organic compound with the molecular formula C6H5C(OCH3)3. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its ability to form orthoesters, which are valuable intermediates in various chemical reactions .
作用機序
Target of Action
Trimethyl orthobenzoate is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it reacts with various compounds to form new products .
Mode of Action
This compound reacts with P-dimethylaminophosphonic acid bis (1-methylhydrazide) to yield 1,2,5,6-tetrahydro-1,5-dimethyl-6-(N,N-dimethylamino)-6-phenyl-1,2,4,5,6-tetrazaphosphorine-6-oxide . This reaction is an example of how this compound interacts with other compounds to form new products.
Biochemical Pathways
This compound is involved in various organic transformations . It is used as a substrate in two-component and multi-component organic reactions . .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it reacts with P-dimethylaminophosphonic acid bis (1-methylhydrazide) to yield 1,2,5,6-tetrahydro-1,5-dimethyl-6-(N,N-dimethylamino)-6-phenyl-1,2,4,5,6-tetrazaphosphorine-6-oxide .
生化学分析
Biochemical Properties
Trimethyl orthobenzoate is known to participate in biochemical reactions. For instance, it reacts with P-dimethylaminophosphonic acid bis (1-methylhydrazide) to yield 1,2,5,6-tetrahydro-1,5-dimethyl-6- (N,N -dimethylamino)-6-phenyl-1,2,4,5,6-tetrazaphosphorine-6-oxide
Molecular Mechanism
It is known to participate in reactions yielding complex molecules
準備方法
Trimethyl orthobenzoate can be synthesized through several methods. One common method involves the reaction of benzoic acid with methanol in the presence of an acid catalyst. This reaction produces this compound and water as by-products. Another method involves the reaction of benzoyl chloride with methanol in the presence of a base .
化学反応の分析
Trimethyl orthobenzoate undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution. In hydrolysis, the compound reacts with water to form benzoic acid and methanol. In transesterification, it reacts with alcohols to form different orthoesters. Nucleophilic substitution reactions involve the replacement of one of the methoxy groups with a nucleophile .
科学的研究の応用
Trimethyl orthobenzoate is used in scientific research for the synthesis of various organic compounds. It is used in the preparation of 5-phenyl-4,6-dipyrrin and 2,3-orthoester derivatives of ethyl-1-thio-α-L-rhamnopyranoside. The compound is also used in the preparation of indol-3-yl-phenyl-methanone, which is a key intermediate in the synthesis of pharmaceuticals .
類似化合物との比較
Trimethyl orthobenzoate is similar to other orthoesters such as trimethyl orthoformate, triethyl orthoformate, and triethyl orthoacetate. These compounds share similar chemical properties and reactivity. this compound is unique in its ability to form specific orthoester derivatives that are valuable in organic synthesis .
特性
IUPAC Name |
trimethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECKAVQTURBPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061039 | |
| Record name | Benzene, (trimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-07-3 | |
| Record name | Trimethyl orthobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl orthobeznoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl orthobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (trimethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (trimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl orthobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL ORTHOBEZNOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3755490344 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions is trimethyl orthobenzoate commonly used for in organic synthesis?
A1: this compound is a versatile reagent frequently employed in organic synthesis for various transformations.
Q2: How does the steric bulk of the phenyl group in this compound influence its reactivity compared to aliphatic orthoesters?
A2: The steric bulk of the phenyl group in this compound significantly affects its reactivity compared to aliphatic orthoesters. In reactions with 2-aminobenzoyl hydrazides, aliphatic orthoesters preferentially form adducts at the aromatic amino group, leading to quinazolinone and benzotriazepinone derivatives []. Conversely, the bulky phenyl group in this compound favors adduct formation at the β-nitrogen of the hydrazide, resulting in the formation of 5-(2-aminophenyl)-1,3,4-oxadiazoles and 3,4-dihydro-5H-1,3,4-benzotriazepin-5-ones [].
Q3: Can this compound be used to introduce ester substituents onto arenes?
A3: While this compound generally reacts with electron-deficient arenes through η2 coordination at the non-aromatic functional groups like nitriles, aldehydes, ketones, and esters [], it can be utilized to introduce ester substituents onto arenes under specific conditions. Complexation of this compound with the tungsten complex {WTp(NO)(PMe3)} (Tp = tris(pyrazolyl)borate), followed by hydrolysis, enables the formation of an η2-coordinated arene possessing an ester substituent [].
Q4: How does this compound participate in determining water content in materials like coal?
A4: this compound plays a crucial role in an alternative method to determine water content in materials like coal []. In this method, a known amount of 18O-enriched water is added to a coal sample. After equilibration, this compound reacts with the water, incorporating the oxygen from the water into the carbonyl group of methyl benzoate. Analysis of the methyl benzoate by GC/FTIR/MS allows for the determination of the isotopic ratio, ultimately enabling the calculation of coal moisture content [].
Q5: How does the presence of cyclodextrins affect the hydrolysis rate of this compound?
A5: Cyclodextrins (CDs), such as α-CD, β-CD, hydroxypropyl-β-cyclodextrin (hp-β-CD), and γ-CD, significantly influence the acid-catalyzed hydrolysis rate of this compound []. The presence of CDs generally retards the hydrolysis reaction due to the formation of 1:1 complexes between the substrate and the CD []. The strength of this binding and the reactivity of the CD-bound this compound vary depending on the type of cyclodextrin used [].
Q6: Can the hydrolysis of this compound be used to study the binding affinities of guest molecules to cyclodextrins?
A6: Yes, the hydrolysis of this compound, along with other substrates like acetophenone dimethyl acetal and benzaldehyde dimethyl acetal, can be utilized as a kinetic probe to investigate the binding interactions between guest molecules and cyclodextrin hosts []. The addition of guest molecules to a solution containing this compound and a cyclodextrin can alter the hydrolysis rate by competing with the substrate for binding to the cyclodextrin. Analysis of these rate changes allows for the determination of cyclodextrin-guest dissociation constants (KG) [].
Q7: Are there electrochemical methods to synthesize this compound?
A7: Yes, this compound can be synthesized electrochemically []. Anodic methoxylation of α,α′-dimethoxystilbene at a platinum electrode yields benzil tetramethyl ketal. Subsequent electrolysis of this intermediate in methanol produces this compound with a 62% yield [].
Q8: How does this compound behave in bile salt solutions?
A8: The reactivity of this compound has been investigated in solutions containing glycine and taurine conjugates of cholanic acids (bile salts) []. Interestingly, the rate-concentration profiles for the hydrolysis of this compound in these solutions exhibit peaks and troughs. These fluctuations in reaction rate correlate with changes in the slopes observed in surface tension-concentration profiles, indicating a connection between the reaction kinetics and the aggregation behavior of the bile salts [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
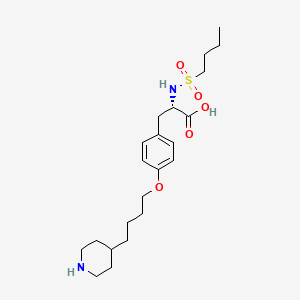
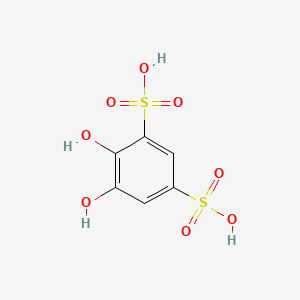
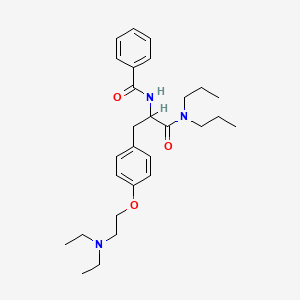
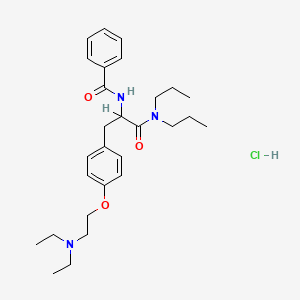

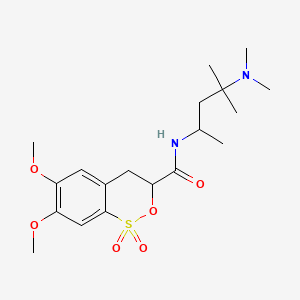
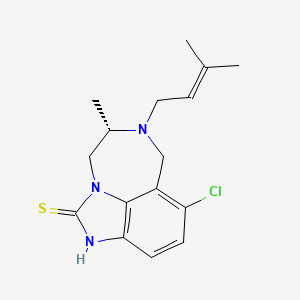



![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
